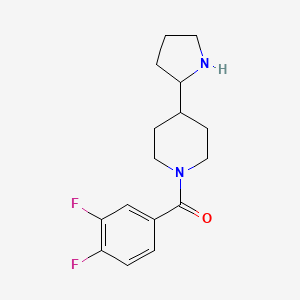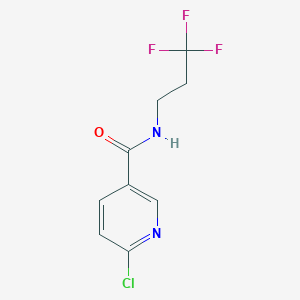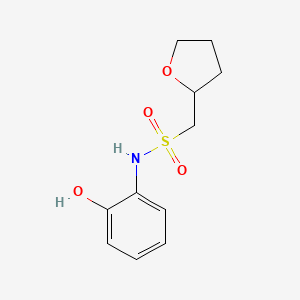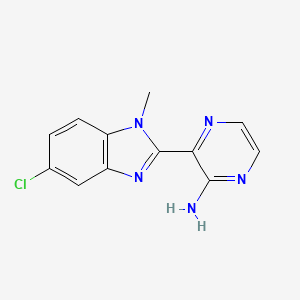![molecular formula C12H17NO6S B7569773 2-Methyl-5-[(oxolan-2-ylmethylsulfonylamino)methyl]furan-3-carboxylic acid](/img/structure/B7569773.png)
2-Methyl-5-[(oxolan-2-ylmethylsulfonylamino)methyl]furan-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5-[(oxolan-2-ylmethylsulfonylamino)methyl]furan-3-carboxylic acid, also known as MOLSAM, is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that contains a furan ring and a sulfonyl group. MOLSAM has been synthesized using various methods and has been studied for its potential applications in the field of medicine.
作用機序
The mechanism of action of 2-Methyl-5-[(oxolan-2-ylmethylsulfonylamino)methyl]furan-3-carboxylic acid is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory and cancer pathways. This compound has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. This compound has also been shown to inhibit the activity of MMP-9, an enzyme that is involved in the metastasis of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells.
実験室実験の利点と制限
2-Methyl-5-[(oxolan-2-ylmethylsulfonylamino)methyl]furan-3-carboxylic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to be effective in vitro and in vivo. However, there are some limitations to using this compound in lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications.
将来の方向性
There are several future directions for research on 2-Methyl-5-[(oxolan-2-ylmethylsulfonylamino)methyl]furan-3-carboxylic acid. One direction is to further investigate its potential as a drug delivery system. Another direction is to study its potential applications in the treatment of other inflammatory diseases, such as arthritis. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Overall, this compound has shown promising results in scientific research and has the potential to be a valuable compound in the field of medicine.
合成法
2-Methyl-5-[(oxolan-2-ylmethylsulfonylamino)methyl]furan-3-carboxylic acid can be synthesized using a multi-step synthesis process. The first step involves the reaction of 2-methylfuran-3-carboxylic acid with oxalyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 2-(oxolan-2-ylmethylsulfonyl)ethylamine to form this compound. The synthesis process has been optimized to improve the yield and purity of the compound.
科学的研究の応用
2-Methyl-5-[(oxolan-2-ylmethylsulfonylamino)methyl]furan-3-carboxylic acid has been studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory and anti-cancer properties. This compound has also been studied for its potential use as a drug delivery system. It has been shown to be effective in delivering drugs to cancer cells, thereby improving the efficacy of chemotherapy.
特性
IUPAC Name |
2-methyl-5-[(oxolan-2-ylmethylsulfonylamino)methyl]furan-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO6S/c1-8-11(12(14)15)5-10(19-8)6-13-20(16,17)7-9-3-2-4-18-9/h5,9,13H,2-4,6-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYAFUUFQGZGIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)CNS(=O)(=O)CC2CCCO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-1-[2-(1-aminoethyl)piperidin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B7569695.png)
![1-[(3-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine](/img/structure/B7569702.png)
![1-[(2-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine](/img/structure/B7569710.png)


![3-[(4-Pyrrolidin-2-ylpiperidin-1-yl)methyl]pyridine](/img/structure/B7569720.png)
![3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrazin-2-amine](/img/structure/B7569740.png)
![3-[(Oxolan-2-ylmethylsulfonylamino)methyl]benzoic acid](/img/structure/B7569752.png)
![5-(2-Hydroxybutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7569765.png)


![1-(1-methylbenzimidazol-2-yl)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]ethanamine](/img/structure/B7569792.png)
![[1-(Oxolan-2-ylmethylsulfonyl)pyrrolidin-3-yl]methanol](/img/structure/B7569805.png)
![3-cyano-N-[2-(cyclohexen-1-yl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B7569812.png)
